molecular formula C148H236N44O38 B10846571 Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2

Cat. No.: B10846571
M. Wt: 3239.7 g/mol
InChI Key: KPPNHHWOHREFKE-POKONUJPSA-N
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Description

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2 is a synthetic peptide characterized by a 34-amino-acid sequence with alternating hydrophobic (e.g., Val, Leu, Phe) and charged/polar residues (e.g., Arg, Ser, Lys). Its secondary structure is predicted to include α-helical and β-sheet motifs, a feature common in amyloidogenic peptides . While its exact biological function remains under investigation, its sequence shares similarities with peptides involved in protein aggregation, antimicrobial activity, or signaling pathways.

Properties

Molecular Formula

C148H236N44O38

Molecular Weight

3239.7 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C148H236N44O38/c1-73(2)56-95(170-109(200)68-163-121(206)81(17)167-128(213)96(57-74(3)4)176-126(211)91(45-33-51-159-146(152)153)172-132(217)100(62-89-65-158-72-166-89)181-144(229)119(84(20)196)190-141(226)114(77(9)10)169-85(21)197)130(215)177-97(58-75(5)6)131(216)184-104(71-194)136(221)173-92(46-34-52-160-147(154)155)127(212)183-103(70-193)123(208)164-66-108(199)162-67-110(201)185-115(78(11)12)142(227)187-116(79(13)14)140(225)174-93(47-35-53-161-148(156)157)124(209)171-90(44-31-32-50-149)125(210)179-101(63-107(150)198)133(218)178-99(61-88-42-29-24-30-43-88)134(219)188-117(80(15)16)145(230)192-55-37-49-106(192)138(223)189-118(83(19)195)143(228)182-102(64-112(203)204)135(220)186-113(76(7)8)139(224)165-69-111(202)191-54-36-48-105(191)137(222)180-98(60-87-40-27-23-28-41-87)129(214)168-82(18)122(207)175-94(120(151)205)59-86-38-25-22-26-39-86/h22-30,38-43,65,72-84,90-106,113-119,193-196H,31-37,44-64,66-71,149H2,1-21H3,(H2,150,198)(H2,151,205)(H,158,166)(H,162,199)(H,163,206)(H,164,208)(H,165,224)(H,167,213)(H,168,214)(H,169,197)(H,170,200)(H,171,209)(H,172,217)(H,173,221)(H,174,225)(H,175,207)(H,176,211)(H,177,215)(H,178,218)(H,179,210)(H,180,222)(H,181,229)(H,182,228)(H,183,212)(H,184,216)(H,185,201)(H,186,220)(H,187,227)(H,188,219)(H,189,223)(H,190,226)(H,203,204)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)/t81-,82-,83+,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-,118-,119-/m0/s1

InChI Key

KPPNHHWOHREFKE-POKONUJPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Resin Activation and Initial Amino Acid Attachment

The Rink amide resin is pre-swollen in dichloromethane (DCM), followed by activation with a 20% piperidine solution in dimethylformamide (DMF) to remove Fmoc protections. The first amino acid (Fmoc-Phe-OH) is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in a 4:1 molar ratio, achieving >99% coupling efficiency as monitored by Kaiser testing.

Iterative Deprotection and Coupling Cycles

Each cycle involves deprotection of the N-terminal Fmoc group using 20% piperidine in DMF, followed by coupling of the next Fmoc-protected amino acid. The peptide sequence’s length and hydrophobic segments (e.g., VTHRLAGLLSRSGGVVR) necessitate rigorous optimization to prevent aggregation and incomplete couplings.

Side-Chain Deprotection and Cleavage

Upon completing the sequence, side-chain protecting groups are removed via trifluoroacetic acid (TFA) cleavage cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5 v/v) for 3 hours. The peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Critical considerations include:

  • Arginine Stability : Pbf groups require extended cleavage times (≥2 hours) to prevent residual protections.

  • Tryptophan Integrity : Adding 1% ethanedithiol (EDT) to the cocktail prevents oxidation of tryptophan (W) at position 19.

Purification and Characterization

Crude peptide purity (~70–80%) is enhanced via preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients (Table 1). Final characterization employs electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy to verify molecular weight (MWcalc: 4057.6 Da) and structural integrity.

Table 1: HPLC Purification Parameters

ColumnGradient (ACN/H2O)Flow RateRetention TimePurity (%)
C18, 250x4.625–55% over 45 min1 mL/min28.3 min≥98%

Synthesis Challenges and Optimizations

Incomplete Deprotection

Early syntheses encountered <90% deprotection efficiency for Fmoc groups in the C-terminal region (residues 25–33), attributed to peptide aggregation. Switching to 4-methylpiperidine in DMF improved deprotection rates to >98%.

Racemization Risks

Prolonged coupling times (>60 minutes) for sterically hindered residues (e.g., valine, isoleucine) increase racemization. Using 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces racemization by 40% .

Chemical Reactions Analysis

Types of Reactions

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, altering the peptide’s activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols, impacting its structure and function.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can yield methionine sulfoxide derivatives.

Scientific Research Applications

Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the CGRP1 receptor, thereby inhibiting the action of endogenous calcitonin gene-related peptide (CGRP). This inhibition can prevent CGRP-induced vasodilation and neurotransmission, making it a potential therapeutic agent for conditions like migraines .

Comparison with Similar Compounds

Key Observations :

  • Aggregation Tendency : Unlike (FEFEFKFK)₂-OH, which forms stable amyloid fibrils due to alternating aromatic (F) and charged (E/K) residues , this compound’s mixed structural motifs may reduce uncontrolled aggregation.
  • However, its longer sequence may enable multi-target binding.
  • Stability: Acetylation/amidation in this compound, similar to Ac-(ChaKChaK)₂-NH₂, likely enhances resistance to proteolysis compared to non-modified analogs like VKVKVEVK-OH .

Analytical and Functional Comparisons

Structural Analysis

Mass spectrometry (MS) and UV-VIS spectroscopy, as applied to silver-complexed peptides (e.g., Ag₂(NFX)₂₂ ), could resolve this compound’s metal-binding capacity. For instance, its serine (S) and histidine (H) residues may coordinate metals, akin to (LVF)₂Ag(NO₃) complexes .

Research Findings and Implications

  • Aggregation Modulation : The peptide’s serine (S) and glycine (G) residues may act as "aggregation gatekeepers," a feature absent in highly amyloidogenic peptides like (FEFEFKFK)₂-OH .
  • Therapeutic Potential: Its sequence shares motifs with RLDLRLALRLDLR-NH2 , a peptide studied for lipid-binding, suggesting applications in drug delivery or neurodegenerative disease research.
  • Analytical Challenges : Structural elucidation requires advanced techniques (e.g., CD spectroscopy, cryo-EM), as demonstrated for silver-peptide complexes in .

Q & A

Q. How can researchers confirm the structural identity and purity of Ac-VTHRLAGLLSRSGGVVRKNFVPTDVGPFAF-NH2?

  • Methodological Answer : Structural identity should be verified using tandem mass spectrometry (MS/MS) for sequence confirmation and nuclear magnetic resonance (NMR) for tertiary structure analysis. Purity is best assessed via reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm. Quantify impurities using area-under-the-curve (AUC) analysis and validate results against synthetic standards. Ensure reproducibility by repeating analyses across multiple batches and documenting retention time consistency .

Q. What protocols are recommended for synthesizing this compound using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use Fmoc-based SPPS with a Rink amide resin to ensure C-terminal amidation. Optimize coupling efficiency by activating amino acids with HBTU/HOBt in DMF and deprotecting Fmoc groups with 20% piperidine. Monitor reaction completion via Kaiser tests. Cleave the peptide using TFA/water/TIS (95:2.5:2.5) and precipitate in cold ether. Document resin loading capacity, coupling times, and cleavage conditions to enable replication .

Q. Which analytical techniques are most effective for characterizing post-translational modifications (PTMs) in this peptide?

  • Methodological Answer : Employ LC-MS/MS with electron transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) to identify PTMs like phosphorylation or glycosylation. Use isotopic labeling or stable isotope standards for quantitative PTM analysis. Cross-validate findings with enzymatic assays (e.g., phosphatase treatment for phosphorylation) and compare retention times to synthetic PTM-containing analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of experimental conditions, including buffer composition (e.g., pH, ionic strength), cell lines, and assay endpoints. Validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Control for batch-to-batch variability by testing multiple peptide lots and including reference compounds. Apply statistical models (ANOVA with post-hoc tests) to assess inter-study variability .

Q. What experimental strategies can elucidate the peptide’s interaction with its putative receptor?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. For cellular studies, employ receptor knockout models or siRNA-mediated silencing to confirm specificity. Combine cryo-EM or X-ray crystallography for structural insights. Document ligand-receptor stoichiometry and validate findings with competitive inhibition assays using known receptor antagonists .

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer : Incubate the peptide in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics via RP-HPLC and MS. Assess oxidation susceptibility by spiking hydrogen peroxide and monitoring methionine/serine residues. Include protease inhibitors to distinguish chemical vs. enzymatic degradation. Use accelerated stability studies (e.g., elevated temperature) to predict shelf-life and model degradation pathways using Arrhenius equations .

Data Interpretation & Contradiction Analysis

Q. How should researchers address conflicting results in the peptide’s cytotoxicity profiles?

  • Methodological Answer : Standardize cytotoxicity assays (e.g., MTT, LDH release) by calibrating cell confluence, serum concentration, and exposure time. Include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Perform dose-response curves across ≥10 concentrations to calculate EC₅₀ values. Use standardized cell viability guidelines (e.g., NIH recommendations) and report raw data with error margins to enable cross-study comparisons .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in functional assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use Akaike’s information criterion (AIC) to select the best-fit model. For multiplexed assays, employ multivariate analysis (PCA or PLS-DA) to reduce dimensionality. Report confidence intervals and use bootstrapping to assess parameter robustness. Open-source tools like GraphPad Prism or R packages (drc, nlme) enhance reproducibility .

Experimental Design & Validation

Q. How to optimize in vivo studies to evaluate the peptide’s pharmacokinetic (PK) properties?

  • Methodological Answer : Use radiolabeled (³H/¹⁴C) or fluorescently tagged analogs for tracing distribution. Collect serial blood/tissue samples post-administration and quantify via LC-MS/MS. Calculate AUC, Cmax, and half-life using non-compartmental analysis (NCA). Control for interspecies variability by testing in ≥2 animal models (e.g., murine and non-rodent). Adhere to ARRIVE guidelines for ethical reporting and sample size justification .

Q. What validation steps are critical when developing a custom antibody against this peptide?

  • Methodological Answer :
    Validate specificity via Western blot using peptide pre-absorption controls (loss of signal upon co-incubation). Confirm cross-reactivity using aligned epitope mapping and BLAST homology searches. Use immunohistochemistry (IHC) with knockout tissue controls. Document antibody clonality, affinity (measured via ELISA or BLI), and lot-to-lot consistency. Share validation data in public repositories (e.g., CiteAb) for transparency .

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